![molecular formula C17H18N2O4S2 B13886533 N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate typically involves the reaction of 3-methylbenzothiazolium salts with phenylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through various pathways, including hydrogen bonding, hydrophobic interactions, and covalent modifications .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzothiazolium Salts: These compounds share a similar core structure but differ in their substituents.
Phenylamino Derivatives: Compounds with phenylamino groups attached to different heterocyclic cores.
Uniqueness
3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate is unique due to its specific combination of a benzothiazolium core with a phenylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline; methyl sulfate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound is classified as a benzothiazole derivative, which is known for its diverse pharmacological properties. The molecular formula is C18H18N2S2, with a molecular weight of approximately 358.48 g/mol. Its structure features a benzothiazole ring, which contributes to its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that benzothiazole derivatives possess a range of biological activities, including:
- Antimicrobial Activity : Benzothiazole compounds are often evaluated for their antibacterial and antifungal properties. Studies have shown that derivatives can inhibit the growth of various pathogens.
- Anticancer Properties : Some benzothiazoles exhibit cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer agents.
- Anti-inflammatory Effects : Certain compounds in this class have demonstrated the ability to reduce inflammation markers, suggesting potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of similar benzothiazole derivatives:
-
Antimicrobial Activity :
- A study evaluated the antibacterial properties of various benzothiazole derivatives, finding that some exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and interference with metabolic pathways.
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Cytotoxicity Against Cancer Cells :
- Research involving N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline showed promising results in inhibiting the proliferation of human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.
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Anti-inflammatory Mechanisms :
- In a model of acute inflammation, compounds similar to N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-y)ethenyl]aniline were shown to significantly reduce paw edema in rats. This effect was attributed to the suppression of pro-inflammatory cytokines.
Data Tables
The biological activity of N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-y)ethenyl]aniline; methyl sulfate can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzothiazoles act as inhibitors for enzymes involved in pathogen metabolism or inflammation pathways.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to inhibited replication and transcription in cancer cells.
Properties
IUPAC Name |
N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S.CH4O4S/c1-18-14-9-5-6-10-15(14)19-16(18)11-12-17-13-7-3-2-4-8-13;1-5-6(2,3)4/h2-12H,1H3;1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECYYMRQZMINOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.COS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.